3-Amino-4-fluoro-4'-(trifluoromethyl)biphenyl
Overview
Description
“3-Amino-4-fluoro-4’-(trifluoromethyl)biphenyl” is a synthetic compound used in scientific research. It has a molecular formula of C13H9F4N and a molecular weight of 255.21 g/mol.
Synthesis Analysis
The synthesis of compounds similar to “3-Amino-4-fluoro-4’-(trifluoromethyl)biphenyl” has been discussed in various studies . For instance, one method involves the transformation of a chloride into a 4H-pyran-4-one intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at −78 °C, followed by TFA-mediated cyclization .Molecular Structure Analysis
The molecular structure of “3-Amino-4-fluoro-4’-(trifluoromethyl)biphenyl” can be analyzed based on its molecular formula, C13H9F4N . The compound contains a biphenyl group, which consists of two connected phenyl rings, and a trifluoromethyl group, which consists of a carbon atom connected to three fluorine atoms and one hydrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Amino-4-fluoro-4’-(trifluoromethyl)biphenyl” include a molecular weight of 255.21 g/mol and a molecular formula of C13H9F4N . The compound is likely to have properties similar to those of other trifluoromethylbenzenes .Scientific Research Applications
Synthesis of Novel Polymers
One study focused on the synthesis and characterization of novel poly(arylene ether)s based on specific monomers including 9,10-bis-(4-fluoro-3-trifluoromethylphenyl) anthracene and 2,7-bis-(4-fluoro-3-trifluoromethylphenyl) fluorene. These compounds were synthesized through cross-coupling reactions and used to prepare several poly(arylene ether)s with high thermal stability and solubility in a range of organic solvents. These materials exhibit potential applications in high-performance polymers due to their outstanding thermal and chemical properties (Salunke et al., 2007).
Photoredox Catalysis for Fluoromethylation
Another significant application is in the field of photoredox catalysis for fluoromethylation . The compound has been utilized in developing photoredox systems that efficiently and selectively introduce trifluoromethyl groups into various molecular skeletons. These reactions are crucial for synthesizing compounds with potential pharmaceutical and agrochemical applications due to the unique properties imparted by the trifluoromethyl group (Koike & Akita, 2016).
Development of Fluoromethylating Agents
Research has also been conducted on the development of new fluoromethylating agents . For example, trifluoromethylated dibenzoheterocyclic onium salts have been synthesized for use as versatile and reactive trifluoromethylating agents. These compounds are synthesized through direct fluorination and other reactions and serve as a source of trifluoromethyl radicals for various chemical syntheses (Umemoto & Ishihara, 1993).
Synthesis of Liquid Crystals
Additionally, the compound has been used in the synthesis of liquid crystals with unique nematic phases. These materials have been synthesized using Suzuki cross-coupling reactions and exhibit potential for use in advanced display technologies due to their unique mesomorphic properties (Wen et al., 2017).
properties
IUPAC Name |
2-fluoro-5-[4-(trifluoromethyl)phenyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F4N/c14-11-6-3-9(7-12(11)18)8-1-4-10(5-2-8)13(15,16)17/h1-7H,18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBIDUNDAAKJMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)F)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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